1-(2-Amino-thiazol-5-yl)cyclobutanol
Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are used in various chemical reactions, including photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial Activity
- Schiff base ligands containing cyclobutane and thiazole rings, similar to 1-(2-Amino-thiazol-5-yl)cyclobutanol, have been synthesized and tested for antimicrobial activities against various microorganisms. Some of these complexes showed active results against specific microorganisms (Cukurovalı et al., 2002).
Antiproliferative Properties
- Thiazole derivatives, similar in structure to this compound, have been synthesized and their antiproliferative activities investigated. These compounds demonstrated potential antiproliferative properties, particularly against specific cancer cell lines (L. Yurttaş, A. Evren, Y. Özkay, 2022).
Antibacterial Activity
- Synthesis of thiazole derivatives with a structure similar to this compound has been conducted, and their antibacterial activity was evaluated using the disk diffusion technique. These derivatives showed potential in combating certain bacteria (M. Koparır, A. Cansiz, M. Ahmedzade, 2004).
Antidiabetic Potential
- Bi-heterocyclic compounds containing thiazole, like this compound, were synthesized and assessed for their anti-diabetic potential. These novel compounds exhibited potent inhibitory potential against specific enzymes, suggesting their use as valuable anti-diabetic agents (Muhammad Athar Abbasi et al., 2020).
Anti-Inflammatory Properties
- Thiazol-5-yl derivatives, structurally related to this compound, have been claimed for the treatment of various inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease. These compounds showed inhibition of nitric oxide synthase, particularly inducible NOS (Expert Opinion on Therapeutic Patents, 2004).
Cancer Cell Line Targeting
- The synthesis of thiazole derivatives and their activity against cancer cell lines was studied. These compounds, similar in structure to this compound, showed potential as anti-cancer agents, suggesting a possible application in cancer therapy (Yasser H. Zaki, Marwa S. Al-Gendey, A. Abdelhamid, 2018).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole compounds are known to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 1-(2-Amino-thiazol-5-yl)cyclobutanol.
Result of Action
Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole compounds in various solvents suggests that the environment could potentially influence their action .
Future Directions
Thiazoles and their derivatives continue to be a focus of research due to their wide range of applications in the field of drug design and discovery . Future research may involve the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Properties
IUPAC Name |
1-(2-amino-1,3-thiazol-5-yl)cyclobutan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c8-6-9-4-5(11-6)7(10)2-1-3-7/h4,10H,1-3H2,(H2,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIKUHHTEDORHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CN=C(S2)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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